molecular formula C15H10FN5O3 B2674798 2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide CAS No. 1375974-63-2

2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide

Cat. No.: B2674798
CAS No.: 1375974-63-2
M. Wt: 327.275
InChI Key: XXTKICLGGMMASA-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The pyrazole derivative is then coupled with a fluorinated pyridine carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazole and pyridine rings can engage in coordination with metal ions or other active sites in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
  • 2-chloro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide
  • 2-fluoro-N-[1-(4-aminophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide

Uniqueness

2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide is unique due to the presence of both a fluorine atom and a nitrophenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity in biological systems, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-N-[2-(4-nitrophenyl)pyrazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5O3/c16-13-9-10(5-7-17-13)15(22)19-14-6-8-18-20(14)11-1-3-12(4-2-11)21(23)24/h1-9H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTKICLGGMMASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)NC(=O)C3=CC(=NC=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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